GABAA receptor agent 7

Epilepsy GABAA receptor Neurotoxicity

GABAA receptor agent 7 (compound 5c) is a positive allosteric modulator (PAM) of the GABAA receptor, specifically characterized as a derivative of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one. It demonstrates potent anticonvulsant activity in both in vitro and in vivo models, with a notable low neurotoxicity profile.

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
Cat. No. B12403710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAA receptor agent 7
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O/c19-14-8-6-12(7-9-14)10-15-11-16(24)23-18(20-15)21-17(22-23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21,22)
InChIKeyNJCGLYYAPMJZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GABAA Receptor Agent 7 (Compound 5c): A Potent Positive Modulator for Epilepsy Research


GABAA receptor agent 7 (compound 5c) is a positive allosteric modulator (PAM) of the GABAA receptor, specifically characterized as a derivative of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one [1]. It demonstrates potent anticonvulsant activity in both in vitro and in vivo models, with a notable low neurotoxicity profile [1]. This compound is a valuable tool for investigating the therapeutic potential of GABAA1 receptor modulation, particularly in the context of epilepsy research.

Why GABAA Receptor Agent 7 (Compound 5c) Cannot Be Simply Substituted with Other GABAA PAMs


The class of GABAA receptor positive allosteric modulators is highly diverse, with significant differences in subtype selectivity, efficacy, and safety margins. Even within a closely related chemical series, small structural modifications can lead to substantial changes in pharmacological profile. For instance, the analog compound 5e (GABAA receptor agent 8) shares the same core scaffold as 5c but exhibits a markedly different protective index (PI), highlighting the critical need for precise compound selection [1]. Substituting 5c with a non-specific PAM like diazepam or even a close structural analog can result in altered potency, reduced safety margins, and unexpected off-target effects, thereby compromising experimental reproducibility and data interpretation [1].

Quantitative Differentiation of GABAA Receptor Agent 7: A Data-Driven Evidence Guide


Superior Protective Index (PI) Compared to Close Analog Compound 5e

In a direct head-to-head comparison within the same study, GABAA receptor agent 7 (compound 5c) demonstrates a significantly improved protective index compared to its structural analog, compound 5e (GABAA receptor agent 8). The higher PI for 5c indicates a wider therapeutic window and a lower relative risk of neurotoxicity [1].

Epilepsy GABAA receptor Neurotoxicity

Higher In Vivo Anticonvulsant Potency Relative to Analog 5e

In the same comparative study, compound 5c exhibits superior potency in the pentylenetetrazole (PTZ)-induced seizure model, requiring a lower dose to achieve 50% protection compared to compound 5e [1].

Anticonvulsant PTZ model Epilepsy

Potent In Vitro Anticonvulsant Activity in 4-AP-Induced Hyperexcitability Model

GABAA receptor agent 7 displays potent anticonvulsant effects in a primary cortical neuron model of hyperexcitability induced by 4-aminopyridine (4-AP) [1].

Anticonvulsant In vitro model 4-AP

Selective Efficacy in PTZ-Induced Seizure Model with Inactivity in MES Model

GABAA receptor agent 7 demonstrates a specific anticonvulsant profile, showing significant activity in the pentylenetetrazole (PTZ)-induced seizure model, a model of generalized absence seizures, while being inactive in the maximal electroshock (MES) test, a model of generalized tonic-clonic seizures [1].

Epilepsy PTZ model MES model Selectivity

Improved Aqueous and DMSO Solubility Relative to Lead Compounds

The design of GABAA receptor agent 7 (compound 5c) incorporated structural modifications to enhance solubility compared to earlier lead compounds (Ia and Ib). The compound series containing 5c exhibits significantly improved solubility in both DMSO and water, which is crucial for in vitro and in vivo applications [1].

Solubility DMSO Formulation

Recommended Research and Industrial Applications for GABAA Receptor Agent 7


Epilepsy Research: In Vivo PTZ-Induced Seizure Model

GABAA receptor agent 7 is ideally suited for use as a reference or test compound in the pentylenetetrazole (PTZ)-induced seizure model in mice. Its well-characterized ED50 of 31.81 mg/kg and protective index of 17.22 [1] provide a robust benchmark for evaluating novel anticonvulsant candidates. Its superior safety margin relative to the close analog 5e makes it a preferred choice for studies where minimizing neurotoxicity is a priority.

In Vitro Neuronal Hyperexcitability Screening

Researchers can utilize GABAA receptor agent 7 as a positive control in 4-aminopyridine (4-AP)-induced hyperexcitability assays in primary cortical neurons. Its potent IC50 of 0.452 µM [1] serves as a reliable internal standard for high-throughput screening campaigns aimed at identifying new compounds that modulate neuronal excitability.

GABAA1 Receptor Pharmacology and Selectivity Profiling

Given its specific positive allosteric modulation of the GABAA1 receptor [1], compound 5c is a valuable tool for dissecting the role of this specific receptor subtype in neuronal signaling. Its distinct activity profile (active in PTZ, inactive in MES models) [1] makes it an excellent probe for studying the circuit-specific effects of GABAA1 potentiation, especially in comparison to broad-spectrum PAMs like diazepam.

Development of Improved Formulations for Poorly Soluble Compounds

The structural optimization leading to GABAA receptor agent 7 resulted in a 10-20 fold increase in DMSO solubility and a 5-10 fold increase in aqueous solubility compared to its lead predecessors [1]. This makes it a useful case study or positive control in formulation science projects focused on enhancing the solubility of small molecule GABAA PAMs for improved in vivo delivery.

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